(2E)-3-(1,3-benzodioxol-5-yl)-N-(octan-2-yl)prop-2-enamide
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Overview
Description
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(1-METHYLHEPTYL)-2-PROPENAMIDE is an organic compound characterized by the presence of a benzodioxole ring and a propenamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-(1-METHYLHEPTYL)-2-PROPENAMIDE typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Alkylation: The benzodioxole intermediate is then alkylated with 1-methylheptyl bromide in the presence of a base such as potassium carbonate.
Amidation: The alkylated benzodioxole is reacted with acryloyl chloride to form the propenamide group. This reaction is typically carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-(1-METHYLHEPTYL)-2-PROPENAMIDE would involve scaling up the aforementioned synthetic routes. This would require optimization of reaction conditions to maximize yield and purity, as well as the implementation of continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the propenamide group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenamide group to an amine or alcohol, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (MCPBA) for epoxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated benzodioxole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(1,3-BENZODIOXOL-5-YL)-N-(1-METHYLHEPTYL)-2-PROPENAMIDE is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may be studied for its potential interactions with enzymes or receptors due to its structural similarity to naturally occurring molecules. It could serve as a model compound in biochemical assays.
Medicine
In medicine, (E)-3-(1,3-BENZODIOXOL-5-YL)-N-(1-METHYLHEPTYL)-2-PROPENAMIDE might be investigated for its pharmacological properties. Its structural features suggest potential activity as an anti-inflammatory or analgesic agent.
Industry
Industrially, this compound could be used in the development of new materials or as an additive in various formulations due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-(1-METHYLHEPTYL)-2-PROPENAMIDE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole ring could facilitate binding to hydrophobic pockets, while the propenamide group might participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-HEXYL-2-PROPENAMIDE: Similar structure but with a hexyl group instead of a methylheptyl group.
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(1-METHYLHEXYL)-2-PROPENAMIDE: Similar structure with a methylhexyl group.
Uniqueness
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(1-METHYLHEPTYL)-2-PROPENAMIDE is unique due to its specific alkyl chain length and substitution pattern, which can influence its physical and chemical properties, as well as its biological activity. The presence of the benzodioxole ring also imparts distinct reactivity and binding characteristics compared to other similar compounds.
Properties
Molecular Formula |
C18H25NO3 |
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Molecular Weight |
303.4 g/mol |
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-octan-2-ylprop-2-enamide |
InChI |
InChI=1S/C18H25NO3/c1-3-4-5-6-7-14(2)19-18(20)11-9-15-8-10-16-17(12-15)22-13-21-16/h8-12,14H,3-7,13H2,1-2H3,(H,19,20)/b11-9+ |
InChI Key |
AMIUZDPAMTUBNW-PKNBQFBNSA-N |
Isomeric SMILES |
CCCCCCC(C)NC(=O)/C=C/C1=CC2=C(C=C1)OCO2 |
Canonical SMILES |
CCCCCCC(C)NC(=O)C=CC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
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